6-bromo-2-imino-6H-quinolin-4-ol
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Overview
Description
6-Bromo-2-imino-6H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and the imino group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-imino-6H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with bromine in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of recyclable catalysts. These methods aim to improve yield and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-imino-6H-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
6-Bromo-2-imino-6H-quinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antiviral properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-imino-6H-quinolin-4-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In anticancer applications, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached.
6-Bromoquinolin-4-ol: This compound lacks the imino group but has similar bromine substitution.
Quinoline N-oxides: These are oxidized derivatives of quinoline with different biological activities
Uniqueness
6-Bromo-2-imino-6H-quinolin-4-ol is unique due to the presence of both bromine and the imino group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-2-imino-6H-quinolin-4-ol |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-5,11,13H |
InChI Key |
SZIOTZYJNHAQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=N)C=C(C2=CC1Br)O |
Origin of Product |
United States |
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